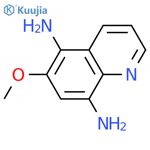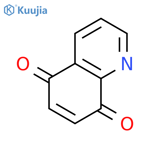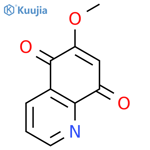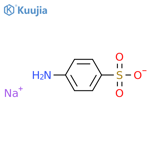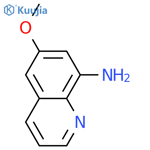- 7-(Substituted-phenyl)amino-5,8-quinazolinediones: potent inhibitors of endothelium-dependent vasorelaxation, Medicinal Chemistry Research, 2001, 10(9), 605-614
Cas no 91300-60-6 (5,8-Quinolinedione,6-(phenylamino)-)
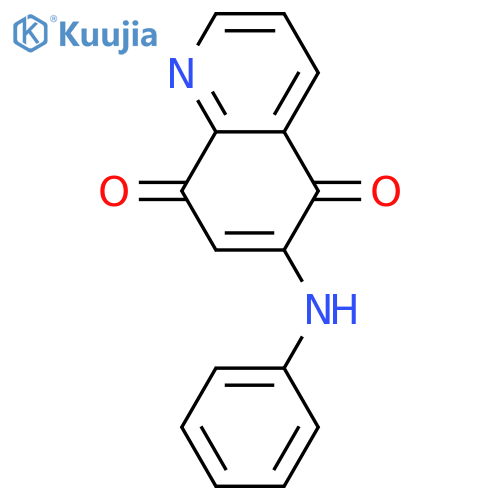
91300-60-6 structure
商品名:5,8-Quinolinedione,6-(phenylamino)-
5,8-Quinolinedione,6-(phenylamino)- 化学的及び物理的性質
名前と識別子
-
- 5,8-Quinolinedione,6-(phenylamino)-
- 6-Anilino-5,8-quinolinedione
- 4-Anilino-1-Hydroxybenzene
- 6-anilinoquinoline-5,8-dione
- LY83583
- LY-83583
- 6-(Phenylamino)-5,8-quinolinedione
- LY-83,583
- 6-(Phenylamino)-5,8-quinolinedione (ACI)
- 5,8-Dihydro-5,8-dioxo-6-(phenylamino)quinoline
- 6-Anilinoquinoline-5,8-quinone
- Comr 2029
- LY 83583
- CHEMBL312487
- SR-01000946579
- Bio2_000923
- 6-(Phenylamino)quinoline-5,8-dione
- DB-057251
- Q27147906
- HMS3649K07
- CBiol_001967
- KBio2_000565
- KBio2_005701
- MFCD00210756
- HMS1990M07
- 6-Phenylamino-quinoline-5,8-dione
- 5,8-Quinolinedione, 6-(phenylamino)-
- NCGC00163462-03
- Bio1_001231
- 6-Anilinoquinoline-5,8-quinone, >=95% (TLC), solid
- HMS3403M07
- HMS1792M07
- AKOS027320589
- HMS1362M07
- KBioGR_000565
- DTXCID80160979
- BRD-K62792802-001-03-6
- BDBM50326696
- NCGC00163462-02
- SR-01000946579-1
- KBio3_001009
- CS-W014102
- CHEBI:78677
- DTXSID60238488
- QTL1_000051
- HY-W013386
- BSPBio_001225
- KBioSS_000565
- KBio2_003133
- Bio1_000742
- Bio2_000443
- KUC111778N
- KBio3_001010
- TD9FS56333
- MS-23538
- NCGC00163462-01
- IDI1_002198
- 91300-60-6
- G76693
- BRD-K62792802-001-02-8
- KSC-293-084
- Phenylamino)-5,8-quinolinedione, 6-(
- Bio1_000253
- SCHEMBL970943
- SB71418
-
- MDL: MFCD00210756
- インチ: 1S/C15H10N2O2/c18-13-9-12(17-10-5-2-1-3-6-10)15(19)11-7-4-8-16-14(11)13/h1-9,17H
- InChIKey: GXIJYWUWLNHKNW-UHFFFAOYSA-N
- ほほえんだ: O=C1C2C(=CC=CN=2)C(=O)C(NC2C=CC=CC=2)=C1
計算された属性
- せいみつぶんしりょう: 250.07400
- どういたいしつりょう: 250.074228
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 19
- 回転可能化学結合数: 2
- 複雑さ: 410
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.5
- 互変異性体の数: 3
- ひょうめんでんか: 0
- トポロジー分子極性表面積: 59.1
じっけんとくせい
- 色と性状: パープルソリッド
- 密度みつど: 1.4
- ゆうかいてん: 184-185°C
- ふってん: 446.9 °C at 760 mmHg
- フラッシュポイント: 224.1 °C
- 屈折率: 1.715
- ようかいど: 0.1 M HCl: 1 mg/mL
- PSA: 59.06000
- LogP: 2.52960
- ようかいせい: 0.1 M HCl: 1 mg/mL
5,8-Quinolinedione,6-(phenylamino)- セキュリティ情報
5,8-Quinolinedione,6-(phenylamino)- 税関データ
- 税関コード:2933499090
- 税関データ:
中国税関番号:
2933499090概要:
2933499090。キノリンまたはイソキノリン環系を含む他の化合物[ただし、これ以上縮合していない]。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
2933499090。構造中にキノリンまたはイソキノリン環系の他の化合物(水素化の有無にかかわらず)が含まれ、さらに縮合していない。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
5,8-Quinolinedione,6-(phenylamino)- 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Apollo Scientific | OR6450T-5mg |
6-(Phenylamino)quinoline-5,8-dione |
91300-60-6 | 5mg |
£134.00 | 2023-09-01 | ||
| Apollo Scientific | OR6450T-25mg |
6-(Phenylamino)quinoline-5,8-dione |
91300-60-6 | 25mg |
£240.00 | 2023-09-01 | ||
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R031374-5mg |
5,8-Quinolinedione,6-(phenylamino)- |
91300-60-6 | 98% | 5mg |
¥1802 | 2024-05-21 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA00251-5mg |
6-(Phenylamino)quinoline-5,8-dione |
91300-60-6 | ≥95% (TLC) | 5mg |
¥2618.0 | 2024-07-19 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci11956-5mg |
LY83583 |
91300-60-6 | 98% | 5mg |
¥780.00 | 2023-09-09 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci11956-1mg |
LY83583 |
91300-60-6 | 98% | 1mg |
¥201.00 | 2023-09-09 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-200314-5 mg |
LY 83583, |
91300-60-6 | ≥95% | 5mg |
¥587.00 | 2023-07-10 | |
| Biosynth | RDA30060-25 mg |
6-Anilinoquinoline-5,8-quinone |
91300-60-6 | 25mg |
$606.50 | 2023-01-02 | ||
| Chemenu | CM144678-5g |
6-(Phenylamino)quinoline-5,8-dione |
91300-60-6 | 95% | 5g |
$61 | 2024-07-20 | |
| Biosynth | RDA30060-50 mg |
6-Anilinoquinoline-5,8-quinone |
91300-60-6 | 50mg |
$970.00 | 2023-01-02 |
5,8-Quinolinedione,6-(phenylamino)- 合成方法
合成方法 1
はんのうじょうけん
リファレンス
合成方法 2
合成方法 3
はんのうじょうけん
1.1 Reagents: Oxygen Catalysts: Sodium tetrachloroaurate Solvents: Ethanol ; 1 h, 25 °C
リファレンス
- Gold(III)-catalyzed 1,4-nucleophilic addition: facile approach to prepare 2-amino-1,4-naphthalenedione and 6-amino-5,8-quinolinedione derivatives, Synlett, 2009, (7), 1099-1102
合成方法 4
合成方法 5
はんのうじょうけん
リファレンス
- 6-Substituted-quinoline-5,8-quinones, United Kingdom, , ,
5,8-Quinolinedione,6-(phenylamino)- Raw materials
- sodium 4-aminobenzene-1-sulfonate
- Quinoline-5,8-dione
- 5,8-Quinolinediamine, 6-methoxy-
- 6-methoxyquinoline-5,8-dione
- 6-methoxyquinolin-8-amine
5,8-Quinolinedione,6-(phenylamino)- Preparation Products
5,8-Quinolinedione,6-(phenylamino)- 関連文献
-
Christophe Morin,Tatiana Besset,Jean-Claude Moutet,Martine Fayolle,Margit Brückner,Danièle Limosin,Katja Becker,Elisabeth Davioud-Charvet Org. Biomol. Chem. 2008 6 2731
91300-60-6 (5,8-Quinolinedione,6-(phenylamino)-) 関連製品
- 2227746-39-4((2R)-1-4-methyl-2-(piperidin-1-yl)-1,3-thiazol-5-ylpropan-2-ol)
- 2227714-31-8(rac-(1R,2S)-2-(4-methanesulfonylphenyl)cyclopropan-1-amine)
- 1805011-08-8(3-Cyano-5-(difluoromethyl)-4-fluoropyridine)
- 2229223-81-6(5-(2-Phenoxyphenyl)-1,3-oxazolidin-2-one)
- 2138135-24-5(3-Piperidinemethanamine, 5-(4-morpholinylmethyl)-)
- 2229579-27-3(3-(4-bromo-5-methoxythiophen-2-yl)pyrrolidine)
- 2138421-48-2(3-amino-N-cyclobutyl-N-methyl-N-propylbenzene-1-sulfonoimidamide)
- 2227735-03-5((2S)-1-2-(propan-2-yloxy)phenylpropan-2-ol)
- 1804924-86-4(6-Amino-2-(difluoromethyl)-4-iodopyridine-3-carboxylic acid)
- 585516-41-2(Ethyl 6-(Chloromethyl)-4-(furan-2-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate)
推奨される供給者
Amadis Chemical Company Limited
(CAS:91300-60-6)5,8-Quinolinedione,6-(phenylamino)-

清らかである:99%/99%/99%/99%/99%
はかる:10mg/25mg/50mg/100mg/250mg
価格 ($):199.0/398.0/639.0/1022.0/1304.0
